Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-
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Description
“Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-” is a chemical compound with the CAS Number: 35995-55-2 . It has a molecular weight of 308.01 and its IUPAC name is { [2-bromo-1- (bromomethyl)ethoxy]methyl}benzene . The compound is typically stored at refrigerated temperatures .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12Br2O/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
While specific reactions involving “Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-” are not detailed in the search results, it’s important to note that benzene derivatives can undergo various types of reactions. For instance, they can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 308.01 . It is typically stored at refrigerated temperatures . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
1. Visible Strain Sensor Integrated with Electrochromism and Electrofluorochromism This compound has been used in the development of ultrastable viologen ionic liquids-based ionogels for visible strain sensor integrated with electrochromism, electrofluorochromism, and strain sensing . The ionogels exhibit good mechanical properties and the conductivity of ionogels showed a fast and reproducible response to strain .
Photodissociation Mechanism Study
1,3-dibromopropan-2-yloxymethylbenzene has been studied for its photodissociation mechanism using theoretical calculations . The study aimed to estimate the photolysis mechanism for 1,3-dibromopropane in the gas phase and its effect on the ozone layer .
Heterogeneous Catalyst in 1,3-Dipolar Cycloaddition
A novel dicationic 1,3-bis(1-methyl-1H-imidazol-3-ium) propane copper(I) dibromate Bis-(MIM)] has been synthesized and explored for its potential as a heterogeneous catalyst in 1,3-dipolar cycloaddition for regioselective synthesis of 1, 4-disubstituted-1,2,3- triazoles .
properties
IUPAC Name |
1,3-dibromopropan-2-yloxymethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVELAOQZAFXLRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(CBr)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340126 |
Source
|
Record name | 1-bromo-2-benzyloxy-3-bromopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- | |
CAS RN |
35995-55-2 |
Source
|
Record name | 1-bromo-2-benzyloxy-3-bromopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {[(1,3-dibromopropan-2-yl)oxy]methyl}benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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